molecular formula C33H52O7 B1152167 Ecdysterone 2,3:20,22-diacetonide CAS No. 22798-98-7

Ecdysterone 2,3:20,22-diacetonide

Cat. No. B1152167
CAS RN: 22798-98-7
M. Wt: 560.8 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Ecdysterone 2,3:20,22-diacetonide can be synthesized from its precursor, 20-hydroxyecdysone , through chemical transformations. Specific methods involve acetylation or acetonidation of the hydroxyl groups at positions 2, 3, 20, and 22. These synthetic steps yield the diacetonide derivative .


Molecular Structure Analysis

The molecular formula of Ecdysterone 2,3:20,22-diacetonide is C33H52O7 . It has a complex structure with multiple hydroxyl groups and a unique arrangement of carbon atoms. The detailed molecular structure can be visualized using chemical modeling software or NMR spectroscopy .


Chemical Reactions Analysis

Ecdysterone 2,3:20,22-diacetonide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. For example, hydrolysis of this compound yields 20,22-monoacetonides and deprotected ecdysteroids. Detailed NMR spectroscopy can determine the stereochemistry of the hydroxyl groups and other functional moieties .

Scientific Research Applications

Role in Insect and Crustacean Development

Ecdysteroids, including Ecdysterone 2,3:20,22-diacetonide, are polyhydroxylated sterols that function as molting and metamorphosis hormones in insects and crustaceans . They are vital for the development and survival of these organisms .

Pharmacological Activity in Humans

Ecdysteroids exhibit a wide spectrum of pharmacological activity in humans, without exerting toxic, androgenic, or estrogenic effects . This makes them potentially useful in a variety of therapeutic applications.

Treatment of Cardiovascular Disorders

Ecdysteroid-containing drugs have been used in medicine to treat cardiovascular disorders . Their low toxicity and broad range of pharmacological effects make them suitable for this purpose .

Treatment of Central Nervous System Disorders

Ecdysteroids have also been used to treat disorders of the central nervous system . Their pharmacological activity can help to alleviate symptoms and improve patient outcomes .

Treatment of Reproductive System Disorders

Ecdysteroids can be used to treat disorders of the reproductive system . Their pharmacological effects can help to regulate hormonal imbalances and improve reproductive health .

Chemosensitizing Activity

New 20E 2,3;20,22-diacetonide derivatives have been found to have high cytotoxicity and chemosensitizing activity in doxorubicin tests on human and mouse cancer cell lines . This suggests potential applications in cancer treatment .

Potentiation of Antitumor Activity

Ecdysteroid dioxolanes such as 20-hydroxyecdysone 2,3;20,22-diacetonide have been found to effectively potentiate the in vitro antitumor activity of several chemotherapeutic agents including doxorubicin, paclitaxel, and vincristine .

Multi-Drug Resistance in Cancer Treatment

Ecdysteroid 2,3-dioxolanes have been found to hyper-sensitize multi-drug resistant (MDR) cancer cells to doxorubicin without inhibiting the efflux function of P-glycoprotein (P-gp), a major cause of MDR . This suggests that these compounds could be used to enhance the effectiveness of chemotherapy in MDR cancers .

Mechanism of Action

Target of Action

Ecdysterone 2,3:20,22-diacetonide is a derivative of ecdysteroids, which are polyhydroxylated sterols . The primary targets of ecdysteroids are insects and crustaceans, where they function as molting and metamorphosis hormones . In humans, ecdysteroids exhibit a wide spectrum of pharmacological activity without exerting toxic, androgenic, or estrogenic effects .

Mode of Action

Ecdysterone 2,3:20,22-diacetonide interacts with its targets by binding to the estrogen receptor (ER) . This binding mediates the anabolic effect of ecdysterone . The compound’s derivatives, such as oximes, oxime ethers, and lactams, have been found to exhibit high cytotoxicity and chemosensitizing activity in doxorubicin tests on human and mouse cancer cell lines .

Biochemical Pathways

Ecdysterone 2,3:20,22-diacetonide affects the biochemical pathways related to molting and metamorphosis in insects and crustaceans . In humans, it influences various pharmacological pathways, contributing to its wide spectrum of activity . .

Pharmacokinetics

Ecdysteroids, in general, are known to have a broad range of pharmacological effects in mammals . More research is needed to outline the specific ADME properties of Ecdysterone 2,3:20,22-diacetonide and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Ecdysterone 2,3:20,22-diacetonide are primarily observed in its cytotoxicity and chemosensitizing activity in cancer cell lines . It has been found to have high cytotoxicity and chemosensitizing activity in doxorubicin tests on human and mouse cancer cell lines . This suggests that the compound could potentially be used in cancer treatment, although more research is needed to confirm this.

properties

IUPAC Name

(1R,2R,4S,8R,10R,14S,17S,18R)-14-hydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O7/c1-27(2,35)13-12-26-32(9,40-29(5,6)39-26)25-11-15-33(36)20-16-22(34)21-17-23-24(38-28(3,4)37-23)18-30(21,7)19(20)10-14-31(25,33)8/h16,19,21,23-26,35-36H,10-15,17-18H2,1-9H3/t19-,21-,23+,24-,25-,26+,30+,31+,32+,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFMGCVRGSIXOB-APTIWFLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C(=O)C=C4C(C3(CC2O1)C)CCC5(C4(CCC5C6(C(OC(O6)(C)C)CCC(C)(C)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@H]5[C@@H](C4)OC(O5)(C)C)C)[C@@]1(CC[C@@H]2[C@@]6([C@H](OC(O6)(C)C)CCC(C)(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801273529
Record name 20-Hydroxyecdysone 2,3:20,22-diacetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22798-98-7
Record name 20-Hydroxyecdysone 2,3:20,22-diacetonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22798-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 20-Hydroxyecdysone 2,3:20,22-diacetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ecdysterone 2,3:20,22-diacetonide
Reactant of Route 2
Ecdysterone 2,3:20,22-diacetonide
Reactant of Route 3
Ecdysterone 2,3:20,22-diacetonide
Reactant of Route 4
Ecdysterone 2,3:20,22-diacetonide
Reactant of Route 5
Ecdysterone 2,3:20,22-diacetonide
Reactant of Route 6
Ecdysterone 2,3:20,22-diacetonide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.